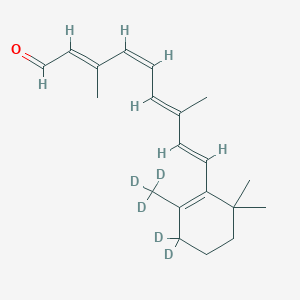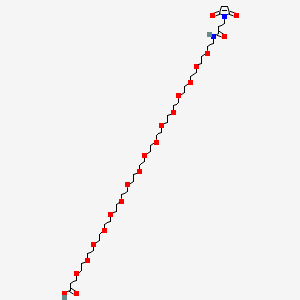
Maleimide-NH-PEG16-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimide-NH-PEG16-CH2CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a heterobifunctional molecule, meaning it has two different functional groups at each end. One end contains a maleimide group, which is reactive towards thiol groups, and the other end has a carboxylic acid group, which can be used for further conjugation. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG16-CH2CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of polyethylene glycol (PEG) chains to the precursor.
Maleimide Introduction: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Maleimide Functionalization: The maleimide group is introduced using automated systems to ensure consistency and purity.
Carboxylation: The carboxylic acid group is added using high-throughput methods to maximize yield and efficiency
Analyse Des Réactions Chimiques
Types of Reactions
Maleimide-NH-PEG16-CH2CH2COOH undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in a substitution reaction to form stable thioether bonds.
Amidation Reactions: The carboxylic acid group can react with amines to form amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Amidation Reactions: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the carboxylic acid group with amines
Applications De Recherche Scientifique
Maleimide-NH-PEG16-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of bioconjugates and other specialized materials
Mécanisme D'action
The mechanism of action of Maleimide-NH-PEG16-CH2CH2COOH involves its ability to form stable covalent bonds with thiol groups through its maleimide moiety. This allows it to act as a linker, connecting different molecules or functional groups. The carboxylic acid group can further react with amines, enabling the formation of amide bonds. These properties make it a versatile tool in bioconjugation and targeted therapy applications .
Comparaison Avec Des Composés Similaires
Maleimide-NH-PEG16-CH2CH2COOH is unique due to its specific combination of functional groups and PEG chain length. Similar compounds include:
Maleimide-NH-PEG8-CH2CH2COOH: Shorter PEG chain, which may affect solubility and flexibility.
Maleimide-NH-PEG24-CH2CH2COOH: Longer PEG chain, which may provide greater flexibility but could also impact the overall size and steric hindrance
These similar compounds differ mainly in the length of the PEG chain, which can influence their physical and chemical properties, as well as their suitability for specific applications.
Propriétés
Formule moléculaire |
C42H76N2O21 |
|---|---|
Poids moléculaire |
945.1 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |
Clé InChI |
JIJKJDGRTAORHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


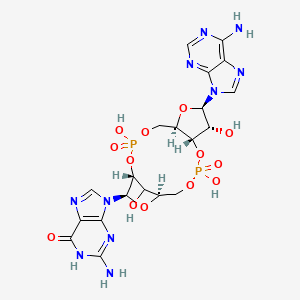
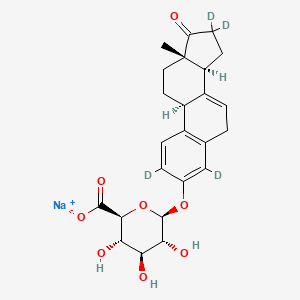
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
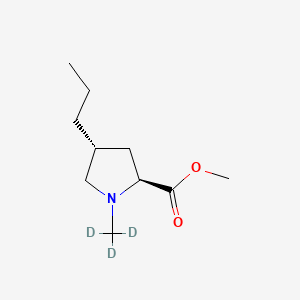
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
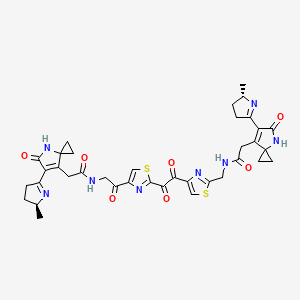
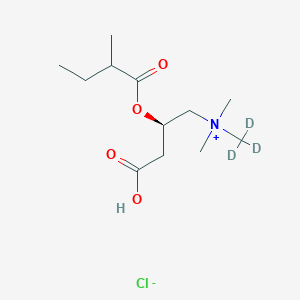
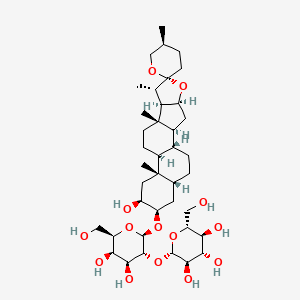
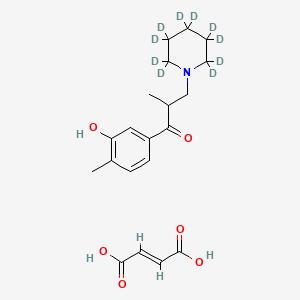
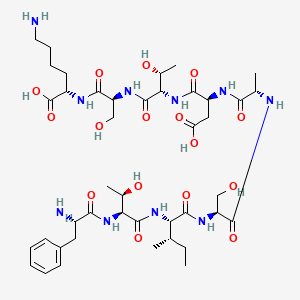
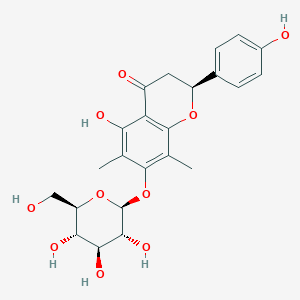
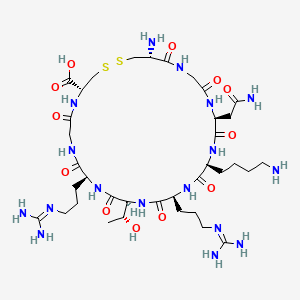
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
